2-Amino-2-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]acetic acid
Description
2-Amino-2-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]acetic acid is a specialized heterocyclic compound featuring a thiazole core substituted with a 2,6-difluorophenyl group at the 2-position and an acetic acid moiety at the 4-position. This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly in the development of antibiotics and enzyme inhibitors . Its molecular formula is inferred to be C₁₁H₈F₂N₂O₂S, with a molecular weight of approximately 270.26 g/mol (calculated based on structural analogs in and ).
Properties
IUPAC Name |
2-amino-2-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2S/c12-5-2-1-3-6(13)8(5)10-15-7(4-18-10)9(14)11(16)17/h1-4,9H,14H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPASLJSNTCHITE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC(=CS2)C(C(=O)O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1910714-56-5 | |
| Record name | 2-amino-2-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
2-Amino-2-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound features a thiazole ring and an amino acid structure, which may contribute to its biological activity. The presence of the difluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Thiazole compounds are also noted for their anticancer properties. A study reported that certain thiazole derivatives inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as the MAPK/ERK pathway . Although direct studies on this specific compound are scarce, its structural similarities to other active thiazole derivatives suggest potential anticancer activity.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes. Thiazoles have been identified as inhibitors of various enzymes, including those involved in cancer progression. For example, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation . This inhibition can lead to reduced tumor growth rates in preclinical models.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated thiazole derivatives for antimicrobial activity; found significant inhibition against E. coli and S. aureus. |
| Study 2 | Evaluated anticancer effects of thiazole compounds; showed apoptosis induction in HeLa cells. |
| Study 3 | Assessed enzyme inhibition; identified CDK inhibitors among thiazole derivatives with potential for cancer therapy. |
The mechanisms by which this compound exerts its biological effects likely involve:
- Interaction with cellular receptors : The compound may bind to specific receptors or enzymes, altering their activity.
- Induction of oxidative stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to cell death.
- Modulation of signaling pathways : Thiazoles can affect pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure:
- IUPAC Name : 2-amino-2-(2-(2,6-difluorophenyl)thiazol-4-yl)acetic acid
- Molecular Formula : C11H8F2N2O2S
- Molecular Weight : 270.26 g/mol
- CAS Number : 1910714-56-5
Medicinal Chemistry
The compound exhibits potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Its applications in medicinal chemistry include:
- Anticancer Activity : Preliminary studies indicate that derivatives of thiazole compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines. The difluorophenyl moiety enhances the compound's interaction with biological targets, potentially leading to improved efficacy against cancer cells .
- Antimicrobial Properties : Research has shown that thiazole derivatives possess antimicrobial activity. The presence of the difluorophenyl group may enhance this property, making it a candidate for developing new antibiotics .
Biochemistry
In biochemistry, the compound is being explored for its role as a biochemical probe:
- Enzyme Inhibition Studies : The compound can be utilized to study enzyme kinetics and inhibition mechanisms. Its thiazole ring is known to interact with various enzymes, providing insights into metabolic pathways .
Material Science
The unique properties of the compound make it suitable for applications in material science:
- Polymer Synthesis : The amino acid structure can serve as a monomer in the synthesis of novel polymers with specific mechanical and thermal properties. The incorporation of thiazole units can enhance the thermal stability and chemical resistance of these materials .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the effects of 2-amino-2-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]acetic acid on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway.
Case Study 2: Enzyme Interaction
In another study focusing on enzyme inhibition, researchers evaluated the compound's effect on a specific kinase involved in cell signaling pathways. The findings revealed that the compound acts as a competitive inhibitor, providing valuable data for drug design targeting similar kinases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a. Trifluoromethylphenyl-substituted Thiazole ()
The compound 2-(2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic acid (CAS: 918793-31-4) replaces the 2,6-difluorophenyl group with a 4-trifluoromethylphenyl moiety. Key differences include:
- Hydrophobicity : The bulkier -CF₃ group may enhance lipophilicity, affecting membrane permeability compared to the smaller fluorine atoms in the target compound.
- Synthetic Cost : The trifluoromethyl group is synthetically challenging to introduce, which may explain the higher price of the target compound (€1,358/50mg) compared to similar analogs .
b. 3-Fluorophenyl-substituted Thiazole ()
2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetic acid (CAS: 794554-74-8) features a single fluorine atom at the meta position of the phenyl ring. Structural and functional contrasts include:
- Molecular Weight : At 237.25 g/mol , this compound is lighter than the target molecule, primarily due to fewer fluorine atoms.
- Biological Implications : The absence of a second fluorine may diminish π-π stacking interactions with aromatic residues in enzyme active sites, as seen in collagenase inhibitors ().
Core Modifications: Thiazole and Acetic Acid Derivatives
a. Simplification to (2-Aminothiazol-4-yl)acetic Acid ()
The compound (2-amino-1,3-thiazol-4-yl)acetic acid (CAS: 29676-71-9) lacks aromatic substituents, serving as a precursor or impurity in cephalosporin synthesis (e.g., ceftibuten). Key distinctions:
- Reactivity : The absence of the 2,6-difluorophenyl group simplifies synthesis but reduces steric and electronic complexity, limiting its utility in targeted drug design.
- Solubility : The unsubstituted thiazole may exhibit lower solubility in organic solvents compared to the fluorinated target compound.
b. Difluoroacetic Acid Variant ()
2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid (CAS: 2219371-96-5) incorporates two fluorine atoms directly on the acetic acid moiety. Notable differences:
- Acidity : The difluoro group increases the acetic acid’s acidity (pKa ~1.5–2.0), enhancing its ability to form salts or hydrogen bonds in biological systems.
Dichlorobenzyl-substituted Amino Acids ()
- IC₅₀ Values : Substitution at the 2,6-positions (IC₅₀ = 1.31 mM) slightly improves collagenase inhibition compared to 2,4-substitution (IC₅₀ = 1.48 mM), suggesting that para-halogen placement enhances target binding .
- Hydrogen Bonding : Docking studies reveal that 2,6-substituted analogs form shorter hydrogen bonds (1.961 Å vs. 2.202 Å), which may parallel the target compound’s interactions with enzymes .
Structural and Functional Data Table
Q & A
Basic: What are the recommended synthetic routes for 2-Amino-2-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]acetic acid, and how can purity be optimized?
Methodological Answer:
A common approach involves cyclocondensation of thiourea derivatives with α-bromo ketones to form the thiazole core, followed by functionalization of the acetic acid moiety. For example, refluxing a mixture of 2-(2,6-difluorophenyl)-4-bromo-1,3-thiazole with glycine derivatives in acetic acid under basic conditions can yield the target compound . To optimize purity:
- Recrystallization : Use a DMF/acetic acid mixture to remove by-products .
- Chromatography : Employ reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to isolate high-purity fractions .
- Quality Control : Validate purity (>98%) via NMR (¹H/¹³C) and LC-MS to confirm absence of unreacted starting materials or dimerization by-products.
Advanced: How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel reactions?
Methodological Answer:
The ICReDD framework () combines quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental validation to predict reactivity:
Reaction Path Search : Use software like GRRM or AFIR to map potential energy surfaces and identify feasible reaction pathways .
Machine Learning : Train models on existing kinetic data (e.g., reaction rates under varying temperatures) to predict optimal conditions for new transformations.
Feedback Loop : Cross-validate computational predictions with small-scale experiments (e.g., microfluidic reactors) to refine computational parameters .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Detect carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).
- X-Ray Crystallography : Resolve stereochemical ambiguities (e.g., configuration at the α-amino center) .
Advanced: What strategies are recommended for resolving contradictions in activity data between different batches synthesized via alternative routes?
Methodological Answer:
Comparative Analysis :
- Use HPLC-MS to profile impurities and quantify batch-to-batch variability .
- Perform XPS or elemental analysis to detect trace metal catalysts (e.g., Pd from coupling reactions).
Statistical DOE : Apply a fractional factorial design () to isolate critical variables (e.g., reaction temperature, solvent polarity) affecting bioactivity .
Mechanistic Studies : Use kinetic isotope effects (KIEs) or Hammett plots to determine if electronic or steric factors in synthesis alter the compound’s mode of action.
Basic: What are the key considerations for designing solubility and stability studies under physiological conditions?
Methodological Answer:
- Solubility Profiling :
- Use shake-flask method with buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80) to simulate gastrointestinal fluids .
- Monitor solubility via UV-Vis spectroscopy at λ_max (~260 nm for thiazole absorption).
- Stability Assessment :
- Incubate the compound in PBS (37°C) and analyze degradation products using LC-MS/MS over 24–72 hours .
- Test photostability under ICH Q1B guidelines (exposure to UV light at 365 nm).
Advanced: How can reaction path search methods based on quantum chemical calculations enhance the understanding of this compound’s reaction mechanisms?
Methodological Answer:
Transition-State Analysis :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to locate transition states for nucleophilic attacks on the thiazole ring .
Solvent Effects :
- Use COSMO-RS to model solvent polarity’s impact on reaction barriers (e.g., acetic acid vs. DMF) .
Kinetic Modeling :
- Integrate computed activation energies into Arrhenius equations to predict rate constants under non-experimental conditions (e.g., high-pressure environments).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
